molecular formula C11H9Cl2IN2O B11776796 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

Katalognummer: B11776796
Molekulargewicht: 383.01 g/mol
InChI-Schlüssel: XEEUFULBFGWFIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzene.

    Attachment of the ethanol group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with an appropriate ethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide are commonly used.

Major Products

    Oxidation: 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated pyrazole derivatives on biological systems.

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3,4-dichlorophenyl group and the iodine atom can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine substituent.

    2-(5-(3,4-Dichlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of iodine.

    2-(5-(3,4-Dichlorophenyl)-4-chloro-1H-pyrazol-1-yl)ethanol: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and physicochemical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Eigenschaften

Molekularformel

C11H9Cl2IN2O

Molekulargewicht

383.01 g/mol

IUPAC-Name

2-[5-(3,4-dichlorophenyl)-4-iodopyrazol-1-yl]ethanol

InChI

InChI=1S/C11H9Cl2IN2O/c12-8-2-1-7(5-9(8)13)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4H2

InChI-Schlüssel

XEEUFULBFGWFIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=C(C=NN2CCO)I)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.